molecular formula C15H13N B13694528 4-Methyl-2-(2-naphthyl)-1H-pyrrole

4-Methyl-2-(2-naphthyl)-1H-pyrrole

Cat. No.: B13694528
M. Wt: 207.27 g/mol
InChI Key: ULKVJSQIDBSYOA-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-naphthyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methyl group at the 4-position and a naphthyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-naphthyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthylamine with 4-methyl-2,3-dihydro-1H-pyrrole-1-carboxaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-naphthyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated or nitro-substituted pyrrole compounds.

Scientific Research Applications

4-Methyl-2-(2-naphthyl)-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the production of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-naphthyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylpyrrole: Lacks the methyl group at the 4-position.

    4-Methylpyrrole: Lacks the naphthyl group at the 2-position.

    2-Naphthyl-1H-pyrrole: Similar structure but without the methyl substitution.

Uniqueness

4-Methyl-2-(2-naphthyl)-1H-pyrrole is unique due to the presence of both the naphthyl and methyl groups, which confer distinct electronic and steric properties. These modifications can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

4-methyl-2-naphthalen-2-yl-1H-pyrrole

InChI

InChI=1S/C15H13N/c1-11-8-15(16-10-11)14-7-6-12-4-2-3-5-13(12)9-14/h2-10,16H,1H3

InChI Key

ULKVJSQIDBSYOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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